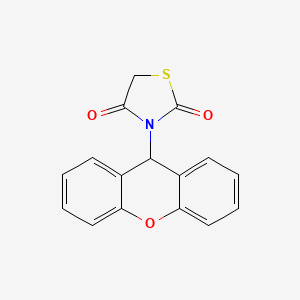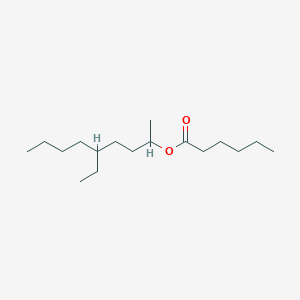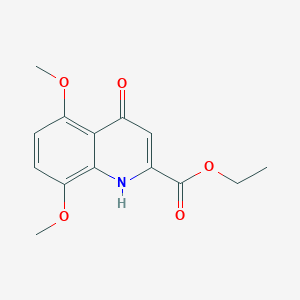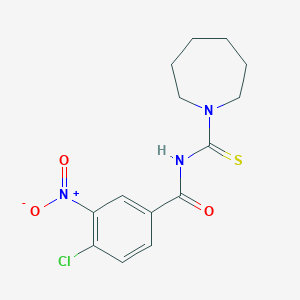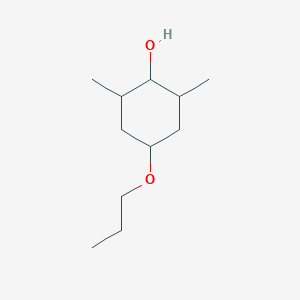![molecular formula C16H16O2 B14732083 8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol CAS No. 5115-20-8](/img/structure/B14732083.png)
8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol is a complex organic compound that belongs to the class of polycyclic aromatic compounds This compound is characterized by its fused ring structure, which includes a furan ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. This reaction can be catalyzed by Lewis acids such as boron trifluoride etherate, ferric chloride, titanium tetrachloride, or zirconium tetrachloride . The reaction conditions often include room temperature or slightly elevated temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application. For example, in antimicrobial studies, it may disrupt bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7,8,9,10-Tetrahydrobenzo[b]naphtho[2,1-d]furan: This compound has a similar fused ring structure but differs in the position of the furan ring.
Benzo[b]naphtho[2,1-d]furan: This compound lacks the tetrahydro component and has a different arrangement of the aromatic rings.
Uniqueness
8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol is unique due to its specific ring structure and the presence of the hydroxyl group at the 11a position
Properties
CAS No. |
5115-20-8 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
8,9,10,11-tetrahydro-7aH-naphtho[2,1-b][1]benzofuran-11a-ol |
InChI |
InChI=1S/C16H16O2/c17-16-10-4-3-7-14(16)18-13-9-8-11-5-1-2-6-12(11)15(13)16/h1-2,5-6,8-9,14,17H,3-4,7,10H2 |
InChI Key |
OQMQYOIYWKRMQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)OC3=C2C4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


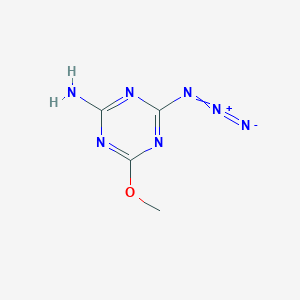
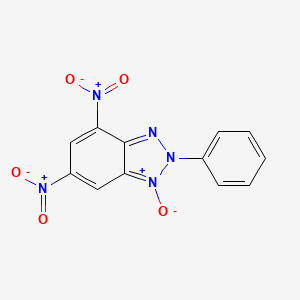
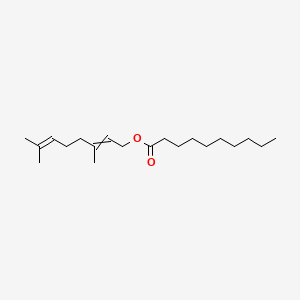
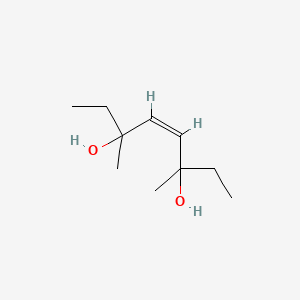
![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
